molecular formula C25H27NO3 B14116436 N-(7-benzyl-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)hydroxylamine

N-(7-benzyl-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)hydroxylamine

Cat. No.: B14116436
M. Wt: 389.5 g/mol
InChI Key: DVEHCZNPJRIPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-benzyl-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1’-cyclohexane]-8-ylidene)hydroxylamine is a complex organic compound with a unique spiro structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The spiro structure, which involves a bicyclic system with a shared atom, imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-benzyl-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1’-cyclohexane]-8-ylidene)hydroxylamine typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of benzylidene derivatives with hydroxylamine hydrochloride in the presence of a base can yield the desired product. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(7-benzyl-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1’-cyclohexane]-8-ylidene)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups .

Scientific Research Applications

N-(7-benzyl-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1’-cyclohexane]-8-ylidene)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(7-benzyl-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1’-cyclohexane]-8-ylidene)hydroxylamine involves its interaction with specific molecular targets. The spiro structure allows the compound to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(7-benzyl-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1’-cyclohexane]-8-ylidene)hydroxylamine stands out due to its specific spiro structure and the presence of the hydroxylamine group. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H27NO3

Molecular Weight

389.5 g/mol

IUPAC Name

N-(7-benzyl-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)hydroxylamine

InChI

InChI=1S/C25H27NO3/c1-17-20-15-19-10-13-25(11-6-3-7-12-25)29-22(19)16-23(20)28-24(26-27)21(17)14-18-8-4-2-5-9-18/h2,4-5,8-9,15-16,27H,3,6-7,10-14H2,1H3

InChI Key

DVEHCZNPJRIPFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO)OC2=C1C=C3CCC4(CCCCC4)OC3=C2)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.